Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the cleavage of methyl N-Boc-pyroglutamate, Michael addition, and hydrogenolysis to produce a fused ring system, as described in the synthesis of azabicycloalkane amino acids . Another paper describes the synthesis of a chiral 1,4-diazepane via intramolecular Fukuyama–Mitsunobu cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular geometry, stereochemistry, and crystal packing, which are essential for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate." However, the synthesis of related compounds involves reactions such as intramolecular lactonization and iodolactamization , which are crucial for forming the bicyclic structures and introducing functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the density and space group of the compound . The presence of tert-butyl carbamate groups and other functional groups would affect the solubility, boiling point, and melting point of the compound, although these properties are not explicitly discussed in the papers.
Scientific Research Applications
1. Catalytic Applications in Enantioselective Reactions Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been utilized in the enantioselective oxidation of secondary alcohols. Researchers have developed a flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines, using this compound as a late-stage intermediate. These 9-oxabispidines, when used as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution, demonstrated good to excellent selectivity factors of up to 19 (Breuning et al., 2009).
2. Synthesis of Heteroadamantanes The compound has been instrumental in the synthesis of 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane and derived 2,2-disubstituted 5,7-dinitro-1,3-diazaadamantanes. This process involves heating with concentrated hydrobromic acid and subsequent cyclization with various aldehydes and ketones (Kuznetsov et al., 1990).
3. Structural Studies and Synthesis A detailed study on aminomethylation of triethylammonium derivatives and their structural analysis through X-ray crystallography has been conducted. This reaction leads to the formation of various 3,7-diazabicyclo[3.3.1]nonane derivatives, contributing significantly to the understanding of their molecular structure (Chigorina et al., 2016).
4. Formation of 1,3-Diazaadamantane Derivatives Research has been conducted on the formation of new compounds containing two 1,3-diazaadamantane moieties. These studies provide insights into the potential applications of such compounds in various synthetic pathways (Kuznetsov et al., 2014).
5. Synthesis of Peptidomimetic Compounds The compound has been used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which are valuable as rigid dipeptide mimetics in peptide-based drug discovery. This involves an efficient synthesis process, contributing to the development of new therapeutic agents (Mandal et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQKYBHLOZWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626120 | |
Record name | tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
CAS RN |
227940-70-7 | |
Record name | tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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